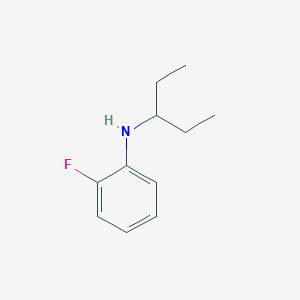

2-fluoro-N-(pentan-3-yl)aniline

Description

The study of aniline (B41778) derivatives has been a cornerstone of organic chemistry for over a century, providing fundamental insights into aromatic chemistry and serving as precursors for a vast array of dyes, polymers, and pharmaceuticals. The strategic modification of the aniline scaffold continues to be a vibrant area of research, with fluoroanilines and N-substituted anilines representing two key classes of compounds that have garnered significant attention for their utility in both organic synthesis and materials science.

Fluoroanilines are a class of organofluorine compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules and advanced materials. fluorochem.co.uksiamkito.co.th The presence of a fluorine atom on the aniline ring can significantly alter the compound's physical, chemical, and biological properties. bldpharm.comwisdomlib.org In organic synthesis, the fluorine substituent can influence the regioselectivity of further reactions on the aromatic ring and can be a key component in creating molecules with enhanced metabolic stability. researchgate.net For instance, 4-fluoroaniline (B128567) is a common precursor for the fungicide fluoroimide (B1207414) and certain fentanyl analogues. fluorochem.co.uk

N-substituted anilines are also of great importance. The substitution on the nitrogen atom modulates the basicity and nucleophilicity of the amine, which is a critical consideration in many synthetic transformations. psu.edu These compounds are fundamental intermediates in the production of dyes, plastics, and agrochemicals. nih.gov In materials science, N-substituted anilines are precursors to conducting polymers, such as polyaniline derivatives, which have applications in sensors, electronic devices, and corrosion inhibition. rsc.orgscribd.com The nature of the N-substituent can be tailored to control the solubility, processability, and electronic properties of the resulting polymers. cymitquimica.combuyersguidechem.com

The strategic incorporation of fluorine into organic molecules is a powerful tool in modern drug discovery and materials science. bldpharm.comresearchgate.netnih.gov The fluorine atom is relatively small, with a van der Waals radius comparable to that of a hydrogen atom, allowing it to be introduced with minimal steric perturbation. bldpharm.com However, its high electronegativity exerts a strong influence on the electronic properties of the molecule, affecting acidity/basicity (pKa), dipole moment, and reactivity. wisdomlib.orgpsu.edu A carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can lead to increased metabolic stability by blocking sites of oxidative metabolism. bldpharm.comresearchgate.net Furthermore, fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. researchgate.netresearchgate.net

Branched alkyl chains, such as the pentan-3-yl group in the target molecule, also play a crucial role in molecular design. Compared to their linear counterparts, branched chains can significantly impact a molecule's physical properties. They can increase solubility in organic solvents and influence the solid-state packing of molecules, which is critical for the performance of organic electronic materials. rsc.org In the context of materials science, the bulkiness of branched chains can hinder intermolecular aggregation, which can be advantageous in tuning the morphology of thin films for applications like organic photovoltaics. rsc.org

Despite the clear importance of its constituent structural motifs, a thorough search of the scientific literature reveals a significant gap in the knowledge base specifically concerning 2-fluoro-N-(pentan-3-yl)aniline. While chemical suppliers list the compound, indicating its existence and commercial availability (CAS Number: 1019533-70-0), there is a notable absence of published research detailing its synthesis, spectroscopic characterization, and potential applications. bldpharm.com

This lack of data provides a strong motivation for a comprehensive investigation. The unique combination of an ortho-fluorine atom and a branched N-alkyl group suggests that this compound could possess interesting and potentially useful properties. For example, the interplay between the electronic effects of the fluorine atom and the steric bulk of the pentan-3-yl group could lead to novel reactivity or unique characteristics in materials science applications. A detailed study of this compound would not only fill a void in the chemical literature but also provide valuable structure-property relationship data for the broader class of N-alkylated fluoroanilines.

A comprehensive academic research endeavor focused on this compound would aim to fully characterize this compound and explore its potential in organic synthesis and materials science. The primary objectives of such a study would be:

Synthesis and Optimization: To develop and optimize a reliable and scalable synthetic route to this compound. This would likely involve the N-alkylation of 2-fluoroaniline (B146934) with a suitable pentan-3-yl electrophile.

Spectroscopic and Physicochemical Characterization: To thoroughly characterize the compound using a range of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS).

Exploration of Synthetic Utility: To investigate the reactivity of this compound in a variety of organic transformations, assessing the influence of its specific substitution pattern on reaction outcomes.

Materials Science Applications: To explore the potential of this compound as a monomer for the synthesis of novel polyaniline derivatives, and to characterize the properties of these polymers.

By achieving these objectives, a detailed and valuable contribution to the field of organic chemistry could be made, providing a foundation for the future exploration of this and related compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

2-fluoro-N-pentan-3-ylaniline |

InChI |

InChI=1S/C11H16FN/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9,13H,3-4H2,1-2H3 |

InChI Key |

ACRZEPCAFBUIKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=CC=CC=C1F |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 2 Fluoro N Pentan 3 Yl Aniline

Reactivity of the Secondary Amine Functionality

The secondary amine group in 2-fluoro-N-(pentan-3-yl)aniline is a key locus of reactivity, participating in protonation, derivatization, and redox reactions.

Protonation Equilibria and Basicity Studies

The basicity of anilines is significantly influenced by the electronic nature of substituents on the aromatic ring and steric effects around the nitrogen atom. Compared to simple alkylamines, anilines are considerably weaker bases due to the delocalization of the nitrogen lone pair into the aromatic π-system.

In this compound, the fluorine atom at the ortho position is expected to decrease the basicity of the amine. This is a manifestation of the "ortho effect," where ortho-substituted anilines are typically less basic than their meta and para isomers, and often even less basic than aniline (B41778) itself. quora.comwikipedia.org This effect is attributed to a combination of the electron-withdrawing inductive effect of the fluorine and steric hindrance to protonation and solvation of the resulting anilinium ion. wikipedia.orgstackexchange.com The bulky pentan-3-yl group on the nitrogen atom further contributes to this steric hindrance.

The pKa values for the conjugate acids of various fluoroanilines illustrate this trend, with ortho-fluoroaniline being the weakest base among the isomers.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.60 |

| o-Fluoroaniline | 2.96 |

| m-Fluoroaniline | 3.38 |

| p-Fluoroaniline | 4.52 |

| Data sourced from quora.com |

N-Acylation, N-Sulfonylation, and Other Derivatizations

The secondary amine of this compound can undergo N-acylation and N-sulfonylation to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing protecting groups or for the synthesis of more complex molecules. Common acylating agents include acid chlorides and anhydrides, while sulfonyl chlorides are used for sulfonylation.

The rate and efficiency of these derivatization reactions are expected to be influenced by the steric bulk of the N-(pentan-3-yl) group. Sterically hindered amines often require more forcing reaction conditions or specialized coupling reagents to achieve efficient acylation. nih.govresearchgate.netresearchgate.net For instance, studies on the rearrangement of N-alkyl arylsulfonamides have shown that bulky N-alkyl groups can influence the reaction pathway, favoring rearrangement over cyclization due to steric hindrance. nih.gov This suggests that the pentan-3-yl group in this compound will play a significant role in the kinetics and outcomes of its derivatization reactions.

Oxidation and Reduction Chemistry of the Amine Group

The oxidation of N-alkylanilines can proceed through one- or two-electron pathways, leading to a variety of products. Anodic oxidation studies of N-alkylanilines have shown that the bulk of the alkyl group is a primary factor in determining the product distribution, which can include substituted benzidines and diphenylamines. acs.org The initial step often involves the formation of a radical cation, which can then undergo further reactions.

The reduction of the amine group itself is not a common transformation under standard conditions. However, the presence of the amine can influence the reduction of other functional groups that might be introduced onto the aromatic ring.

Electrophilic Aromatic Substitution (EAS) on the Fluorinated Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the amino group and deactivated by the fluorine atom. The interplay of these two substituents, along with steric factors, dictates the regioselectivity of these reactions.

Regioselectivity Directing Effects of Fluoro and N-Alkyl Groups

In electrophilic aromatic substitution, the N-alkylamino group (-NHR) is a strongly activating, ortho-, para-directing group due to the ability of the nitrogen lone pair to donate electron density to the aromatic ring through resonance. byjus.com Conversely, the fluorine atom is a deactivating, ortho-, para-directing group. organicchemistrytutor.com Its deactivating nature stems from its strong inductive electron withdrawal, while its ortho-, para-directing influence is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

When both groups are present on the same ring, the powerful activating effect of the amino group dominates the directing effect. youtube.com Therefore, electrophilic substitution is expected to occur at positions ortho and para to the N-(pentan-3-yl)amino group. These positions correspond to C4, C6 (ortho to the amine), and the fluorine-bearing C2 (which is also ortho). However, direct substitution at the fluorine-bearing carbon is highly unlikely.

The regiochemical outcome will be further modulated by steric hindrance. The bulky N-(pentan-3-yl) group will sterically hinder the approach of electrophiles to the C6 position. The fluorine atom at the C2 position also contributes to steric crowding around the C3 position. Consequently, the most likely position for electrophilic attack is the C4 position, which is para to the strongly activating amino group and relatively unhindered.

Predicted Regioselectivity for EAS:

| Position | Electronic Effects | Steric Effects | Predicted Reactivity |

| C3 | Meta to -NHR, Ortho to -F | Hindered by -F and N-alkyl group | Low |

| C4 | Para to -NHR, Meta to -F | Relatively unhindered | High |

| C5 | Meta to -NHR, Para to -F | Relatively unhindered | Moderate |

| C6 | Ortho to -NHR, Meta to -F | Highly hindered by N-alkyl group | Low |

Nitration, Halogenation, and Sulfonation Studies

Nitration: The nitration of anilines with a mixture of nitric acid and sulfuric acid is often complicated by the protonation of the basic amino group. byjus.com The resulting anilinium ion is strongly deactivating and a meta-director, leading to the formation of significant amounts of the meta-nitro product. To achieve regioselective nitration of anilines, it is often necessary to use milder nitrating agents or to protect the amino group, for example, as an acetamide. sci-hub.se For N-alkylanilines, reagents like tert-butyl nitrite (B80452) have been used for regioselective nitration under mild conditions. sci-hub.se In the case of this compound, nitration would be expected to yield predominantly 2-fluoro-4-nitro-N-(pentan-3-yl)aniline, assuming conditions are chosen to avoid significant protonation of the amine.

Halogenation: Direct halogenation of anilines with reagents like bromine water is often difficult to control, leading to poly-substitution. byjus.com To achieve mono-halogenation, particularly at the para position, the amino group is typically first acylated to form an anilide. The less activating and more sterically hindered amide group then directs mono-halogenation to the para position. libretexts.org For this compound, this strategy would likely be effective for introducing a halogen at the C4 position.

Sulfonation: The sulfonation of anilines with concentrated sulfuric acid typically yields the para-substituted product as the major isomer. byjus.comechemi.com This is often attributed to thermodynamic control, where the para isomer is more stable, and the reversibility of the sulfonation reaction allows for its enrichment. echemi.comstackexchange.com Additionally, the bulky nature of the incoming sulfonyl group sterically disfavors substitution at the ortho position. echemi.comstackexchange.com For this compound, sulfonation is therefore expected to occur predominantly at the C4 position, yielding 4-amino-3-fluorophenylsulfonic acid after potential N-dealkylation under the harsh reaction conditions, or this compound-4-sulfonic acid under controlled conditions.

Reactivity Associated with the Fluorine Atom

The fluorine atom on the aromatic ring of this compound is a key determinant of its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for fluoroaromatic compounds. wikipedia.org In this reaction, a nucleophile displaces the fluoride (B91410) ion from the aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate called a Meisenheimer complex. youtube.com

The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). wikipedia.orgmasterorganicchemistry.com The fluorine atom itself, being highly electronegative, activates the ring towards attack more effectively than other halogens, even though the carbon-fluorine bond is very strong. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the inductive electron withdrawal of the fluorine atom. masterorganicchemistry.com

For this compound, the N-(pentan-3-yl) group is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, the activating effect of the fluorine atom can still allow SNAr reactions to occur, especially with strong nucleophiles or under forcing conditions. The relative reactivity order in SNAr reactions is often Ar-F > Ar-Cl > Ar-Br > Ar-I, which is the reverse of the order seen in many other substitution reactions where bond strength is paramount. strath.ac.uk

Table 1: Predicted Reactivity of this compound in SNAr Reactions

| Nucleophile | Predicted Reactivity | Reaction Conditions |

| Alkoxides (e.g., CH₃O⁻) | Moderate | Elevated temperatures may be required. |

| Amines (e.g., RNH₂) | Moderate to Low | Generally requires strong activation or catalysis. |

| Thiols (e.g., RS⁻) | High | Thiols are often effective nucleophiles in SNAr. |

| Carbanions | Low | Requires significant activation of the aromatic ring. |

This table is predictive and based on general principles of SNAr reactions.

Fluorine-Mediated Activation of Aromatic Ring

The fluorine atom activates the aromatic ring towards nucleophilic attack through its strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond, creating a partial positive charge on the carbon atom bonded to the fluorine (the ipso-carbon), making it more susceptible to attack by a nucleophile. masterorganicchemistry.com

While the amino group (-NH(pentan-3-yl)) is an electron-donating group by resonance (+R effect), its effect is strongest at the ortho and para positions. In this compound, the fluorine is at the ortho position to the amino group. This proximity can lead to complex electronic effects and potential intramolecular interactions, such as hydrogen bonding, which can influence the reaction's regioselectivity and rate. strath.ac.uk

Recent advances have shown that even unactivated fluoroarenes can undergo SNAr through mechanisms like cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), often employing photoredox catalysis. nih.gov This approach could potentially be applied to compounds like this compound to achieve substitutions that are difficult under traditional thermal conditions. nih.gov

Advanced Mechanistic Elucidation

Detailed mechanistic studies on this compound itself are not available. The following sections outline the methodologies that would be used for such an investigation, drawing on studies of similar substituted anilines. koreascience.krutmb.edu

Kinetic Studies and Reaction Rate Analysis

To understand the reaction mechanism, kinetic studies are essential. For a hypothetical SNAr reaction of this compound with a nucleophile, the reaction rate would typically be monitored by observing the disappearance of the reactant or the appearance of the product over time, often using techniques like UV-Vis spectrophotometry or NMR spectroscopy. koreascience.kr

A typical kinetic experiment would involve varying the concentrations of the aniline substrate and the nucleophile to determine the order of the reaction with respect to each component. utmb.edu For many SNAr reactions, the rate law is found to be:

Rate = k[Aryl Halide][Nucleophile]

This second-order rate law is consistent with the addition-elimination mechanism where the initial attack of the nucleophile is the rate-determining step. koreascience.kr Deviations from this could suggest alternative mechanisms or the involvement of pre-equilibria. utmb.edu

Table 2: Hypothetical Kinetic Data for an SNAr Reaction

| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This table illustrates the expected outcome for a second-order reaction.

Identification and Characterization of Reaction Intermediates

The key intermediate in the SNAr mechanism is the Meisenheimer complex. youtube.com This is a resonance-stabilized carbanion formed by the addition of the nucleophile to the aromatic ring. lumenlearning.comlibretexts.org Due to their transient nature, these intermediates are often difficult to isolate. However, their existence can be proven by spectroscopic means, such as low-temperature NMR, or by trapping experiments. lumenlearning.com

In some biodehalogenation reactions of fluorinated anilines, reactive intermediates like quinoneimines and semiquinoneimines have been identified. nih.gov These are formed through oxidative pathways and can subsequently lose the fluoride ion. nih.gov While distinct from the classic SNAr pathway, these represent other possible reactive intermediates depending on the reaction conditions.

Another potential intermediate in reactions of haloarenes is benzyne (B1209423), which is formed through an elimination-addition mechanism. masterorganicchemistry.com This is generally favored with strong bases and in the absence of strong electron-withdrawing groups. Given the substitution pattern of this compound, a benzyne mechanism is less likely for nucleophilic substitution at the fluorine-bearing carbon compared to the SNAr pathway.

Computational Mechanistic Pathways and Transition State Analysis

In the absence of direct experimental data, computational chemistry provides powerful tools to investigate reaction mechanisms. wiley.com Using methods like Density Functional Theory (DFT), it is possible to model the reaction pathway of this compound with a nucleophile.

Such calculations can determine the geometries and energies of:

The reactants and products.

The transition state for the nucleophilic attack. osti.gov

The Meisenheimer intermediate. strath.ac.uk

The transition state for the departure of the fluoride ion.

Advanced Spectroscopic and Structural Characterization of 2 Fluoro N Pentan 3 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a fundamental tool for the unambiguous structural elucidation of 2-fluoro-N-(pentan-3-yl)aniline in solution. Through a combination of one-dimensional and multi-dimensional experiments, a complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals can be achieved, providing deep insights into the molecule's connectivity and electronic environment.

Multi-Dimensional NMR (COSY, HSQC, HMBC) for Definitive Structural Assignment

The complete assignment of the ¹H and ¹³C NMR spectra is accomplished using a suite of 2D NMR experiments. The molecular structure possesses a chiral center at the methine carbon of the pentan-3-yl group, rendering the two ethyl groups attached to it diastereotopic. This means the corresponding methylene (B1212753) protons (H-1'/H-1'') and methyl protons (H-2'/H-2'') are chemically non-equivalent and will exhibit distinct signals.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. Key expected correlations would include the N-H proton coupling to the methine proton (H-3'), which in turn would show correlations to the adjacent methylene protons (H-1'/H-1''). The methylene protons would further correlate with their respective terminal methyl protons (H-2'/H-2''). Within the aromatic ring, correlations between adjacent protons (e.g., H-3 to H-4, H-4 to H-5, H-5 to H-6) would confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the aromatic proton signals between ~6.6 and 7.1 ppm would correlate to their corresponding carbon signals in the ~114-125 ppm range, while the aliphatic protons of the pentyl group would correlate with their carbons in the upfield region (~11-58 ppm).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Data is estimated based on typical values for substituted anilines and alkyl groups. Chemical shifts (δ) are in ppm.

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations (¹H → ¹³C) |

| Aromatic Ring | |||

| 1 | - | ~140.0 (d, JCF ≈ 11 Hz) | H-3', H-6 |

| 2 | - | ~152.0 (d, JCF ≈ 240 Hz) | H-3, H-4 |

| 3 | ~6.9 (m) | ~114.5 (d, JCF ≈ 7 Hz) | C-1, C-2, C-5 |

| 4 | ~7.0 (m) | ~124.8 (d, JCF ≈ 3 Hz) | C-2, C-6 |

| 5 | ~6.7 (m) | ~118.0 (d, JCF ≈ 2 Hz) | C-1, C-3 |

| 6 | ~6.8 (m) | ~121.0 (d, JCF ≈ 3 Hz) | C-1, C-4 |

| N-H | ~4.0 (br s) | - | C-1, C-3' |

| Pentan-3-yl Group | |||

| 1', 1'' | 1.6-1.8 (m) | ~26.5 | C-2', C-2'', C-3' |

| 2', 2'' | ~0.95 (t) | ~11.2 | C-1', C-1'', C-3' |

| 3' | ~3.5 (m) | ~57.5 | C-1, C-1', C-1'', C-2', C-2'' |

Fluorine-19 NMR for Probing Electronic Environments

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds due to the large chemical shift range of the ¹⁹F nucleus, which makes it an excellent probe for the local electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom attached to the aromatic ring.

The chemical shift of this fluorine is influenced by the electron-donating amino group and the substitution on the nitrogen. The N-(pentan-3-yl) group's steric bulk and electronic properties will subtly alter the electron density at the C-2 position compared to the parent 2-fluoroaniline (B146934). spectrabase.com The fluorine signal would appear as a complex multiplet due to couplings with nearby protons. The largest coupling would be the three-bond coupling to the ortho proton H-3 (³JH-F), followed by smaller four-bond (⁴JH-F) and five-bond (⁵JH-F) couplings to H-4 and H-5, respectively. Proton decoupling would simplify this multiplet to a singlet, confirming the presence of a single fluorine environment.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR studies can provide valuable information on the dynamic processes occurring within the molecule, such as restricted rotation around the C(aryl)-N bond and conformational changes within the pentan-3-yl substituent.

At low temperatures, the rotation around the C1-N bond may become slow on the NMR timescale. This restricted rotation could lead to the observation of distinct signals for the aromatic protons on either side of the amino group (e.g., H-3 and H-5 might show different broadening effects). As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. Analysis of the line shapes at different temperatures allows for the calculation of the energy barrier (ΔG‡) for this rotational process.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule and to probe intermolecular interactions, such as hydrogen bonding.

The FTIR and Raman spectra would display characteristic bands confirming the structure of this compound. Key expected vibrational modes include:

N-H Stretch: A moderate to sharp band around 3400-3450 cm⁻¹ in the FTIR spectrum, characteristic of a secondary amine. The position and shape of this band can indicate the extent of hydrogen bonding in the sample.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group appear just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

C=C Aromatic Stretch: Several bands in the 1450-1620 cm⁻¹ region are characteristic of the benzene (B151609) ring.

N-H Bend: A band around 1500-1550 cm⁻¹ corresponds to the N-H bending vibration.

C-N Stretch: The stretching vibration for the aryl C-N bond is expected in the 1250-1350 cm⁻¹ region.

C-F Stretch: A strong absorption band in the FTIR spectrum, typically in the 1200-1280 cm⁻¹ range, is a definitive indicator of the C(aryl)-F bond.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3400 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1200 - 1280 | Strong (FTIR) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₆FN), the exact mass of the molecular ion ([M]⁺˙) can be calculated and compared to the experimentally measured value, typically within a few parts per million (ppm), to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways:

Alpha-Cleavage: The most favorable fragmentation for N-alkylamines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, loss of an ethyl radical (•C₂H₅) from the pentan-3-yl group would result in a highly stabilized iminium cation at m/z 152. This is often the base peak in the spectrum.

Loss of Alkene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) from the molecular ion.

Cleavage of the N-Alkyl Bond: Homolytic cleavage of the bond between the nitrogen and the pentyl group can lead to the formation of a pentyl cation ([C₅H₁₁]⁺) at m/z 71 or the 2-fluoroaniline radical cation at m/z 111.

Table 3: Expected HRMS Data and Fragmentation for this compound

| Ion/Fragment | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| [M]⁺˙ | [C₁₁H₁₆FN]⁺˙ | 181.1267 | Molecular Ion |

| [M - C₂H₅]⁺ | [C₉H₁₁FN]⁺ | 152.0875 | α-Cleavage: Loss of ethyl radical |

| [M - C₄H₉]⁺ | [C₇H₇FN]⁺ | 124.0562 | Loss of a butyl radical from the pentyl group |

| [C₆H₅FN]⁺˙ | [C₆H₅FN]⁺˙ | 111.0430 | Cleavage of N-C(pentyl) bond |

| [C₅H₁₁]⁺ | [C₅H₁₁]⁺ | 71.0861 | Pentan-3-yl cation |

X-ray Crystallography for Solid-State Structure and Conformational Insights

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's three-dimensional conformation.

Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise values for the C-F, C-N, C-C, and C-H bonds, as well as the angles around the nitrogen atom and within the aromatic ring.

Torsion Angles: The dihedral angle between the plane of the aromatic ring and the plane defined by the C1-N-C3' atoms would quantify the degree of twisting of the amino group. This is influenced by the steric bulk of the pentan-3-yl group and the ortho-fluorine atom.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. It would identify and characterize any intermolecular hydrogen bonds between the N-H group of one molecule and the nitrogen or fluorine atom of a neighboring molecule, which govern the solid-state architecture.

Table 4: Typical Bond Lengths and Angles Expected from X-ray Crystallography Note: These are representative values based on similar structures.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C(aryl)-F | ~1.36 Å |

| C(aryl)-N | ~1.40 Å |

| N-C(alkyl) | ~1.46 Å |

| C=C (aromatic) | ~1.39 Å |

| C-C (alkyl) | ~1.53 Å |

| Bond Angles (°) ** | |

| C2-C1-N | ~122° |

| C1-N-C3' | ~123° |

| Torsion Angles (°) ** | |

| C2-C1-N-C3' | 20 - 40° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In the case of this compound, the aniline (B41778) core serves as the primary chromophore, the part of the molecule responsible for light absorption.

The electronic spectrum of aniline, the parent compound, typically exhibits two main absorption bands in the UV region. researchgate.netnist.gov The more intense band at shorter wavelength is attributed to a π → π* transition, involving the excitation of an electron from a bonding π orbital of the benzene ring to an antibonding π* orbital. A second, less intense band at longer wavelength corresponds to an n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital of the aromatic ring. researchgate.net

The substituents on the aniline ring, a fluorine atom at the ortho position and an N-(pentan-3-yl) group, are expected to modulate the position and intensity of these absorption bands.

Effect of the N-(pentan-3-yl) Group: The pentan-3-yl group is an alkyl substituent. Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). This would be expected to cause a slight bathochromic shift (red shift) of the absorption bands to longer wavelengths compared to 2-fluoroaniline. The steric bulk of the pentan-3-yl group might also influence the planarity of the molecule, which in turn can affect the extent of conjugation between the nitrogen lone pair and the aromatic ring, potentially leading to further shifts in the absorption maxima.

Based on these principles, the UV-Vis spectrum of this compound is predicted to show two main absorption bands, with their λmax values being a composite result of the opposing electronic effects of the fluoro and N-alkyl substituents. A comparative analysis with related compounds is presented in the data table below.

| Compound Name | Solvent | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) | Molar Absorptivity (ε) |

| Aniline | Various | ~230 | ~280 | Not specified researchgate.net |

| 2-Fluoroaniline | Not specified | Not specified | Not specified | Not specified |

| N-Ethylaniline | Isooctane | 245 | 294 | log ε = 4.12 (for 245 nm), log ε = 3.35 (for 294 nm) nih.gov |

| N-Propylaniline | Not specified | Not specified | Not specified | Not specified |

Note: Specific molar absorptivity values for all transitions and compounds are not consistently available in the cited literature.

The interactive data table allows for a comparison of the expected spectral features of this compound with its parent and related structures. The interplay of the electron-withdrawing fluorine and electron-donating N-alkyl group makes precise prediction without experimental data challenging, but a spectrum with bands in the regions indicated is anticipated.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation (if chiral derivatives are synthesized)

The compound this compound is inherently chiral. The chirality arises from the pentan-3-yl group attached to the nitrogen atom. The third carbon atom of the pentyl group is bonded to four different substituents: a hydrogen atom, an ethyl group, a propyl group, and the 2-fluoroanilino group. This makes it a stereogenic center. Therefore, this compound can exist as a pair of enantiomers.

Chiroptical spectroscopy, and specifically Circular Dichroism (CD) spectroscopy, is a powerful tool for the stereochemical elucidation of chiral molecules. acs.org CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule does not exhibit a CD spectrum, while enantiomers show mirror-image CD spectra.

The CD spectrum of a chiral compound displays positive or negative peaks, known as Cotton effects , in the regions of its UV-Vis absorption bands. researchgate.netnih.gov A positive Cotton effect corresponds to a greater absorption of left circularly polarized light, while a negative Cotton effect indicates a greater absorption of right circularly polarized light. The sign and magnitude of the Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore, and thus can be used to determine the absolute configuration of a chiral molecule. rsc.orgnih.gov

For this compound, one would expect to observe Cotton effects corresponding to the π → π* and n → π* electronic transitions of the 2-fluoroaniline chromophore. The appearance of the CD spectrum would be highly sensitive to the stereochemistry at the chiral center in the pentan-3-yl group.

Hypothetical CD Spectrum:

While no experimental CD data for this compound is available, we can hypothesize the appearance of its spectrum. For one enantiomer, let's assume the (R)-configuration, the CD spectrum might exhibit, for instance, a positive Cotton effect for the π → π* transition and a negative Cotton effect for the n → π* transition. The corresponding (S)-enantiomer would then be expected to show a CD spectrum that is a mirror image, with a negative Cotton effect for the π → π* transition and a positive Cotton effect for the n → π* transition.

| Transition | Expected Wavelength Range (nm) | Hypothetical Cotton Effect for (R)-enantiomer | Hypothetical Cotton Effect for (S)-enantiomer |

| π → π | ~230-250 | Positive | Negative |

| n → π | ~280-300 | Negative | Positive |

The definitive assignment of the absolute configuration would require either comparison with the CD spectrum of a standard of known configuration or by using theoretical calculations to predict the CD spectrum for each enantiomer. The synthesis of chiral derivatives of this compound and the subsequent analysis of their CD spectra would be a crucial step in fully characterizing their stereochemical properties. nih.govresearchgate.netutexas.edursc.org

Theoretical and Computational Chemistry Studies of 2 Fluoro N Pentan 3 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-fluoro-N-(pentan-3-yl)aniline. These methods provide a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying substituted anilines due to its balance of accuracy and computational cost. acs.orgnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. acs.org This process involves finding the minimum energy structure on the potential energy surface.

The geometry optimization provides key structural parameters. For instance, the pyramidalization at the nitrogen atom, defined by the sum of the angles around it, indicates the degree of sp2 versus sp3 hybridization. In aniline (B41778), the amino group is slightly pyramidal. The introduction of the bulky pentan-3-yl group and the electron-withdrawing fluorine atom will influence this geometry. The C-N bond length and the C-N-C bond angle are also critical parameters determined through DFT.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data Based on Similar Molecules)

| Parameter | Value |

| C-N Bond Length (Å) | 1.41 |

| C-F Bond Length (Å) | 1.36 |

| C-N-C Bond Angle (°) | 125.0 |

| N-H Bond Length (Å) | 1.01 |

Note: These values are illustrative and would be precisely determined by specific DFT calculations.

For higher accuracy in energy and property predictions, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide more refined results for electron correlation effects. acs.org These methods are particularly useful for calculating properties like ionization potentials and electron affinities, which are crucial for understanding the molecule's behavior in chemical reactions. Ab initio calculations have been successfully used to model the behavior of fluorine in various chemical environments. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a map of electrostatic potential on the molecular surface. dtic.mil

For this compound, the MEP surface would show regions of negative potential (in red) and positive potential (in blue). The most negative region is expected to be located around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation. The fluorine atom, being highly electronegative, will also contribute to a negative potential region. acs.org The aromatic ring will exhibit a complex potential, with the ortho- and para-positions relative to the amino group being more electron-rich and thus having a more negative potential. dtic.mil The hydrogen atom of the N-H group will show a positive potential, making it a potential hydrogen bond donor. This analysis is crucial for understanding intermolecular interactions. dtic.milacs.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pentan-3-yl group and its rotation relative to the aniline ring mean that this compound can exist in multiple conformations.

Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface.

For this compound, the key rotations are around the C(aryl)-N bond and the N-C(pentyl) bond. The rotation around the C(aryl)-N bond will be influenced by the steric hindrance between the pentan-3-yl group and the fluorine atom at the ortho position. The most stable conformer will likely adopt a geometry that minimizes this steric clash.

The energy difference between the stable conformers and the transition states connecting them are the rotational barriers. These barriers determine the rate of interconversion between conformers at a given temperature. Computational studies on similar molecules, such as anisole (B1667542) and biphenyls, provide a framework for understanding these rotational barriers. biomedres.usibm.com

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

| Conformer A (Global Minimum) | 0.00 |

| Conformer B | 1.5 |

| Conformer C | 2.8 |

Note: The relative energies are hypothetical and would be determined from a detailed conformational search.

The branched nature of the pentan-3-yl group significantly impacts the molecule's conformation due to steric effects. wikipedia.org Compared to a linear alkyl group, the pentan-3-yl group is bulkier, leading to greater steric hindrance. mdpi.comrsc.orgresearchgate.net This steric bulk will influence the preferred orientation of the substituent relative to the aromatic ring.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement experimental findings. For this compound, theoretical calculations can elucidate the relationship between its molecular structure and its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. arxiv.org The prediction of NMR chemical shifts and coupling constants through computational methods, such as Density Functional Theory (DFT), has become a standard practice in chemical research. mdpi.comresearchgate.net These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method, which has been shown to provide reliable predictions of NMR parameters. mcbu.edu.tr

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed to aid in the assignment of experimental spectra. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. arxiv.org By comparing the calculated shifts with experimental data, a deeper understanding of the electronic environment of the nuclei within the molecule can be achieved.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, calculated using the B3LYP functional and the 6-311++G(d,p) basis set.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constant (Hz) |

| C1 | - | 145.2 | - |

| C2 | - | 115.8 (d, ¹JCF = 245.0) | - |

| C3 | 6.85 (t, J = 7.8) | 118.9 (d, ³JCF = 7.5) | - |

| C4 | 6.70 (t, J = 7.5) | 114.5 (d, ⁴JCF = 3.5) | - |

| C5 | 6.95 (d, J = 7.8) | 124.8 | - |

| C6 | - | 138.1 (d, ²JCF = 12.0) | - |

| N-H | 4.50 (br s) | - | - |

| CH (pentan-3-yl) | 3.65 (m) | 55.3 | - |

| CH₂ (pentan-3-yl) | 1.60 (m) | 29.8 | - |

| CH₃ (pentan-3-yl) | 0.95 (t, J = 7.4) | 11.2 | - |

Note: The data in this table is illustrative and based on computational models for similar aniline derivatives.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. materialsciencejournal.orgresearchgate.net The simulation of vibrational spectra using computational methods is a valuable tool for the assignment of experimental spectral bands to specific molecular motions. asianpubs.orgresearchgate.net DFT calculations are commonly employed to compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov

For this compound, the simulated vibrational spectrum can help to identify characteristic bands associated with the N-H, C-F, and C-N stretching and bending modes, as well as the vibrations of the aromatic ring and the pentyl group. The correlation between theoretical and experimental spectra is often improved by the application of scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. asianpubs.org

A table of simulated vibrational frequencies for key functional groups of this compound is presented below.

| Vibrational Mode | Simulated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2850-2980 | Aliphatic C-H stretching |

| ν(C=C) | 1580-1620 | Aromatic C=C stretching |

| δ(N-H) | 1500-1550 | N-H bending |

| δ(CH₂) | 1450-1470 | CH₂ scissoring |

| δ(CH₃) | 1370-1390 | CH₃ symmetric bending |

| ν(C-N) | 1280-1320 | C-N stretching |

| ν(C-F) | 1200-1250 | C-F stretching |

Note: The data in this table is illustrative and based on computational models for similar aniline derivatives.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is not only used to predict the properties of stable molecules but also to investigate the dynamics of chemical reactions. mcbu.edu.tr By simulating reaction pathways and analyzing transition states, it is possible to gain a detailed understanding of reaction mechanisms and kinetics.

The determination of activation energies and reaction pathways is a central goal of reaction mechanism simulations. These calculations involve locating the transition state structures that connect reactants and products on the potential energy surface. The energy difference between the reactants and the transition state corresponds to the activation energy of the reaction, which is a key determinant of the reaction rate.

For this compound, a plausible reaction to study computationally would be its N-alkylation or acylation. Theoretical calculations can be used to compare different possible reaction pathways and to identify the most favorable one.

Below is a hypothetical data table of calculated activation energies for the N-acylation of this compound with acetyl chloride.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Formation of the tetrahedral intermediate | 15.2 |

| 2 | Elimination of HCl | 5.8 |

Note: The data in this table is illustrative and based on computational models for similar reactions.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the effects of the solvent and temperature on molecular conformation and dynamics. columbia.edu In MD simulations, the classical equations of motion are solved for a system of atoms, allowing for the exploration of the conformational landscape of a molecule over time.

For this compound, MD simulations can be used to investigate the conformational flexibility of the pentyl group and the influence of different solvents on the molecule's preferred conformation. These simulations can also provide insights into the dynamics of intermolecular interactions, such as hydrogen bonding between the aniline derivative and solvent molecules. The results of MD simulations can be used to refine the understanding of the molecule's behavior in a realistic chemical environment.

Applications in Organic Synthesis and Advanced Materials Science

Role as a Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the aniline (B41778) core, modulated by the electronic effects of the fluorine atom and the steric hindrance of the alkyl substituent, positions 2-fluoro-N-(pentan-3-yl)aniline as a key starting material for the assembly of intricate molecular architectures.

The aniline functional group is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The presence of the fluorine atom can direct cyclization reactions and impart unique electronic characteristics to the resulting heterocyclic systems. Research has shown that fluorinated anilines are instrumental in constructing heterocycles that are of interest in medicinal chemistry and materials science. The fluorine atom can enhance properties such as metabolic stability and binding affinity in biologically active molecules. mdpi.com

Fluorinated organic compounds are of growing importance, and this compound serves as a valuable intermediate for creating more complex fluorinated scaffolds. The fluorine atom can participate in or influence a variety of chemical transformations, allowing for the introduction of additional functional groups. This capability is crucial for the development of new pharmaceuticals and agrochemicals where fluorine incorporation often leads to enhanced efficacy.

Below is a table summarizing the key properties of a related compound, 2,3-difluoro-N-(3-methylpentan-2-yl)aniline, which highlights the characteristics of such fluorinated anilines.

| Property | Value |

| Molecular Formula | C12H17F2N |

| Molecular Weight | 213.27 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Data for 2,3-difluoro-N-(3-methylpentan-2-yl)aniline, a structurally related compound. nih.gov |

Ligand Design and Coordination Chemistry

The nitrogen atom of the aniline group in this compound can act as a coordination site for metal ions, making it a candidate for ligand development in coordination chemistry and catalysis.

Nitrogen-containing ligands are fundamental in the field of transition metal catalysis. The electronic properties of the aniline, influenced by the electron-withdrawing fluorine atom, can modulate the electron density at the nitrogen center. This, in turn, affects the coordination properties of the ligand and the catalytic activity of the resulting metal complex. The steric bulk provided by the pentan-3-yl group can also play a crucial role in controlling the selectivity of catalytic reactions.

The ability of this compound to form complexes with various metal ions is an area of active investigation. The stability and structure of these metal complexes are dictated by the interplay of electronic and steric factors within the ligand. Understanding these complexation properties is essential for designing new catalysts, sensors, and materials with specific functions.

Precursors for Advanced Functional Materials

The unique combination of a fluorinated aromatic ring and a secondary amine functional group makes this compound a promising precursor for the synthesis of advanced functional materials. The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and optical characteristics. These attributes are highly desirable in the development of polymers, liquid crystals, and other organic materials for electronic and photonic applications. The aniline moiety also provides a reactive handle for polymerization and further functionalization, enabling the creation of materials with tailored properties.

Monomer in Polymer Chemistry (e.g., Fluorinated Polyanilines)

The presence of a fluorine atom on the aniline ring allows this compound to serve as a monomer for the synthesis of fluorinated polyanilines. These polymers exhibit enhanced properties compared to their non-fluorinated counterparts. For instance, the incorporation of fluorine can lead to increased solubility and thermal stability in the resulting polymer. researchgate.net The chemical oxidative polymerization of aniline with fluoroanilines can produce copolymers with improved processability and controlled morphology. researchgate.net

The general synthesis of fluorinated polyanilines involves the oxidation of the corresponding fluoroaniline (B8554772) monomers in an acidic medium. researchgate.netmetu.edu.tr While specific studies on poly(this compound) are not widely available, research on similar fluorinated polyanilines, such as poly(2-fluoroaniline), provides insights into their potential characteristics. researchgate.netresearchgate.net The properties of these polymers can be tailored by varying the reaction conditions and the specific monomers used. For example, copolymers of aniline and 2-fluoroaniline (B146934) show that increasing the fluoroaniline content can enhance solubility in solvents like NMP, although it may decrease electrical conductivity. jmest.org

Table 1: Comparison of Properties of Polyaniline and Fluorinated Polyanilines

| Property | Polyaniline | Fluorinated Polyaniline |

|---|---|---|

| Solubility | Lower | Higher in some organic solvents jmest.org |

| Thermal Stability | Good | Generally enhanced researchgate.netjmest.org |

| Electrical Conductivity | Higher | Generally lower jmest.org |

This table provides a generalized comparison. Specific properties can vary based on the exact monomer and polymerization method.

Components for Optoelectronic Devices (e.g., Hole-Transporting Materials)

In the realm of optoelectronics, organic compounds are crucial for developing devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. Hole-transporting materials (HTMs) are a key component of these devices, facilitating the efficient movement of positive charge carriers (holes).

While direct applications of this compound as an HTM are still under investigation, its structural motifs are relevant to the design of new HTMs. The development of small-molecule organic compounds for this purpose is an active area of research. nih.gov For example, polymeric HTMs based on polyfluorene backbones with amine side chains have shown promise. nih.gov The introduction of fluorine into the molecular structure of an HTM can influence its electronic properties, which is a key consideration in the design of efficient optoelectronic materials.

Derivatization for Structure-Property Relationship Studies

The ability to modify the structure of this compound allows for systematic studies of how its chemical and material properties are interconnected.

Systematic Modifications of the Aromatic Ring and N-Alkyl Chain

The structure of this compound offers two primary sites for modification: the aromatic ring and the N-alkyl chain.

Aromatic Ring Modification: Further substitution on the benzene (B151609) ring can be explored. Introducing different functional groups can alter the electronic nature of the molecule. For instance, the synthesis of various fluorinated aniline derivatives with additional substituents has been reported, highlighting the versatility of these compounds as building blocks. nih.govnih.govbldpharm.com

N-Alkyl Chain Modification: The pentan-3-yl group can be replaced with other alkyl or aryl groups. The nature of the N-substituent can impact the physical properties of the resulting molecule, such as its solubility and crystal packing. Studies on related N-substituted fluoroanilines, like 2-fluoro-N-methylaniline, provide a basis for understanding these effects. nih.gov

Investigation of Resultant Chemical Properties for Material Applications

By systematically altering the structure of this compound, researchers can investigate the resulting changes in its chemical and physical properties. This is crucial for tailoring materials for specific applications. For example, modifications can influence the material's solubility, thermal stability, and electronic characteristics.

The fluorination of aniline derivatives is known to impact their reactivity and properties. For instance, the presence of a fluorine atom can affect the electron density of the aromatic ring, influencing its behavior in chemical reactions. Research on copolymers of aniline and 2-fluoroaniline has shown that the ratio of the two monomers can be adjusted to fine-tune the properties of the resulting polymer, such as its solubility and electrical conductivity. jmest.org These studies underscore the importance of understanding structure-property relationships in the design of new materials.

Table 2: Potential Effects of Structural Modifications on Material Properties

| Structural Modification | Potential Effect on Properties |

|---|---|

| Additional Aromatic Ring Substituents | Altered electronic properties, reactivity, and intermolecular interactions. |

| Variation of the N-Alkyl Chain | Changes in solubility, melting point, and steric hindrance. |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Eco-Friendly Synthetic Strategies

The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes. nih.gov This transition is driven by the need to reduce environmental impact and improve the economic viability of chemical production. For a compound such as 2-fluoro-N-(pentan-3-yl)aniline, future research will undoubtedly focus on developing synthetic strategies that are both efficient and environmentally responsible.

One of the most promising avenues is the adoption of bio-based production methods . Recent breakthroughs have demonstrated the feasibility of producing aniline (B41778) from renewable feedstocks like plant-derived sugars through microbial fermentation. epa.govstmjournals.com Companies like Covestro are at the forefront of this technology, developing processes that significantly lower the carbon footprint compared to traditional methods that rely on fossil fuels. epa.gov Future research could adapt these bio-based approaches for the synthesis of fluorinated and N-alkylated anilines. This would involve the use of genetically engineered microorganisms capable of producing fluorinated precursors or the chemo-enzymatic functionalization of bio-derived aniline.

Another key area of development is the use of greener chemical synthesis methods . Traditional aniline synthesis often involves harsh reaction conditions and the use of hazardous reagents. researchgate.net Researchers are now exploring milder and more efficient alternatives. For instance, the use of redox mediators to facilitate aniline synthesis at room temperature and pressure presents a significant step forward in reducing the energy intensity of the process. researchgate.net Furthermore, the principles of green chemistry, such as atom economy and the use of non-toxic solvents, will be central to the design of future synthetic routes for this compound. The exploration of catalytic C-N bond formation strategies, including thermocatalysis, electrocatalysis, and photocatalysis, using biomass-derived molecules as starting materials, is a particularly active area of research that could be applied to the synthesis of this compound. researchgate.net

The concept of a circular economy is also gaining traction in the chemical industry. This involves the development of processes to recycle and reuse chemical waste. For aniline derivatives, this could mean the chemical recycling of polymers like polyurethane to recover high-purity aniline, which can then be used as a feedstock for the synthesis of other valuable chemicals. nih.gov Future research could explore the feasibility of incorporating this compound into recyclable polymer systems or developing methods for its recovery from waste streams.

| Strategy | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Bio-based Synthesis | Utilization of renewable feedstocks (e.g., plant sugars) and microorganisms to produce aniline. epa.govstmjournals.com | Reduced carbon footprint, use of renewable resources, potential for direct synthesis of functionalized anilines. |

| Green Chemical Methods | Employment of milder reaction conditions, less hazardous reagents, and catalytic processes (e.g., redox mediators, electrocatalysis). researchgate.netresearchgate.net | Lower energy consumption, improved safety profile, higher atom economy. |

| Circular Economy Approaches | Recycling of chemical waste, such as the recovery of aniline from polyurethane. nih.gov | Reduced waste generation, conservation of resources, potential for closed-loop manufacturing processes. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is dictated by the interplay of its functional groups: the aromatic ring, the activating amino group, the deactivating yet synthetically versatile fluorine atom, and the sterically influencing N-pentyl group. Future research is expected to uncover novel reactivity patterns by leveraging these features, particularly through the strategic activation of the C-F bond.

A significant area of exploration lies in the C-F bond activation of the ortho-fluoroaniline moiety. The carbon-fluorine bond is the strongest single bond to carbon, making its selective functionalization a considerable challenge. However, recent advances in catalysis have opened up new possibilities. Nickel-catalyzed reactions, for instance, have been shown to facilitate the annulation of ortho-fluoro-substituted anilines with alkynes to synthesize indole (B1671886) derivatives. dntb.gov.uanih.gov This type of transformation, directed by a suitable group on the aniline nitrogen, could be a powerful tool for constructing complex heterocyclic scaffolds from this compound. The N-pentyl group itself, or a derivative thereof, could potentially act as a directing group in such reactions.

Furthermore, the development of tandem or cascade reactions initiated by transformations involving the N-alkyl group represents another exciting frontier. For example, tandem transformations of N-alkyl-N-allenylmethylanilines have been shown to yield N-alkyl-2-ethenylindoles. researchgate.net Exploring analogous reactions with derivatives of this compound, where the pentyl group is appropriately functionalized, could lead to the discovery of unprecedented and efficient routes to novel molecular architectures.

The synthesis of fluorinated heterocycles is of great interest in medicinal and materials chemistry. stmjournals.comopenaccessjournals.com The 2-fluoroaniline (B146934) core of the target molecule is a valuable precursor for a variety of heterocyclic systems. Future research could focus on developing novel cycloaddition or condensation reactions to construct heterocycles such as fluorinated quinolines, quinoxalines, or benzimidazoles. The presence of the N-pentyl group could influence the regioselectivity of these reactions and the properties of the resulting products.

Integration into Advanced Functional Systems and Nanomaterials

The unique electronic and structural characteristics of this compound make it a promising candidate for incorporation into advanced functional systems and nanomaterials. The fluorine substituent can enhance properties such as thermal stability and metabolic resistance, while the N-alkyl group can improve solubility and processability.

In the realm of organic electronics , aniline derivatives are known to be precursors to conducting polymers. sci-hub.se The polymerization of fluorinated anilines can lead to materials with interesting electronic and thermal properties. Future research could investigate the polymerization of this compound to create novel polymers with tailored conductivity, stability, and solubility for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

The functionalization of nanomaterials with organic molecules is a key strategy for tuning their properties and enabling their use in various applications. Aniline derivatives can be used to modify the surface of nanoparticles, quantum dots, or carbon nanotubes to improve their dispersibility, biocompatibility, or catalytic activity. The specific structure of this compound could offer unique advantages in this context, such as providing a specific binding affinity or enhancing the electronic coupling between the nanomaterial and its environment.

Furthermore, the incorporation of this compound into supramolecular assemblies and liquid crystals is another area ripe for exploration. The interplay of hydrogen bonding, π-π stacking, and fluorophilic interactions could lead to the formation of highly ordered structures with interesting optical or electronic properties.

Computational Design and Prediction of Derivatives with Tuned Properties (non-biological)

The use of computational methods in chemistry has become indispensable for predicting molecular properties and guiding experimental work. For this compound, computational studies can play a crucial role in designing derivatives with specific, non-biological properties for materials science applications.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, conformation, and spectroscopic properties of molecules. epa.govresearchgate.netdntb.gov.uaresearchgate.net DFT calculations can be used to predict how modifications to the structure of this compound, such as the introduction of additional substituents or changes to the N-alkyl chain, will affect its properties. For example, DFT can be used to calculate the HOMO and LUMO energy levels, which are crucial for understanding the electronic behavior of the molecule in organic electronic devices. It can also be used to study the inversion barrier of the amino group and the delocalization of the lone-pair electrons, which are influenced by the nature and position of halogen substituents. researchgate.net

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. youtube.comnih.govnih.govatlantis-press.com By developing QSPR models for a series of aniline derivatives, it is possible to predict the properties of new, unsynthesized compounds. youtube.com This can significantly accelerate the discovery of molecules with desired characteristics, such as a specific refractive index, dielectric constant, or thermal stability, for applications in materials science.

In silico design and screening of virtual libraries of derivatives of this compound can be used to identify promising candidates for specific applications before committing to their synthesis. This computational pre-screening can save significant time and resources in the research and development process.

| Computational Method | Application for this compound Derivatives | Predicted Properties (Non-biological) |

|---|---|---|

| Density Functional Theory (DFT) epa.govresearchgate.netdntb.gov.uaresearchgate.net | Calculation of electronic structure, conformation, and vibrational spectra. | HOMO/LUMO energies, ionization potential, electron affinity, dipole moment, polarizability. |

| Quantitative Structure-Property Relationship (QSPR) youtube.comnih.govnih.govatlantis-press.com | Development of models to correlate molecular structure with physical or chemical properties. | Boiling point, refractive index, dielectric constant, thermal stability. |

| Virtual Screening | Computational screening of large libraries of virtual derivatives against desired property criteria. | Identification of candidates with optimal properties for specific material applications. |

High-Throughput Screening of Chemical Space for Analogues and Applications (non-biological)

The exploration of chemical space, the vast ensemble of all possible molecules, is a key driver of innovation in chemistry and materials science. openaccessjournals.comyoutube.comnih.govrsc.org High-throughput screening (HTS) techniques, which allow for the rapid synthesis and testing of large numbers of compounds, are essential tools for navigating this space. nih.govyoutube.comnih.govacs.orgaps.org

For this compound, HTS can be employed to discover analogues with novel or improved properties for non-biological applications. This involves the creation of combinatorial libraries of related compounds, where different building blocks are systematically combined to generate a diverse set of molecules. openaccessjournals.com For example, one could vary the substitution pattern on the aniline ring, introduce different N-alkyl groups, or replace the fluorine atom with other halogens or functional groups.

These libraries can then be screened for a variety of properties relevant to materials science, such as conductivity, fluorescence, or catalytic activity. The use of robotic synthesis platforms can greatly accelerate the creation of these libraries. nih.gov

The vast amount of data generated by HTS requires the use of sophisticated data analysis and mining techniques . youtube.com By identifying structure-property relationships within the screened libraries, it is possible to gain a deeper understanding of how molecular structure influences material properties and to guide the design of the next generation of functional molecules. The integration of HTS with computational modeling can create a powerful feedback loop, where experimental results are used to refine predictive models, which in turn guide the design of new libraries for screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.